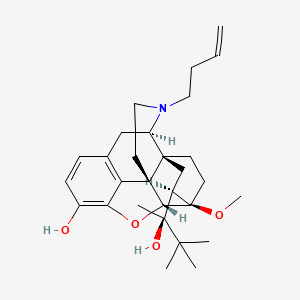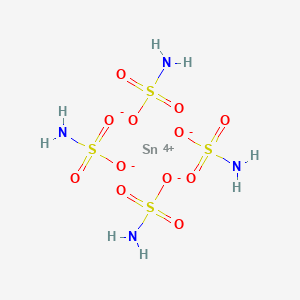
5-Bromo-3-(2,2,2-trifluoroacetamido)tiofeno-2-carboxilato de metilo
Descripción general
Descripción
“Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate” is a chemical compound with the molecular formula C8H5BrF3NO3S . It is used in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves a reaction with water and potassium carbonate in methanol at 20℃ for 2 hours . The mixture of methyl 5-bromo-3-[(trifluoroacetyl)amino]thiophene-2-carboxylate, potassium carbonate, methanol, and water is stirred at room temperature for 2 hours . After the solvent is removed at reduced pressure, the residue is extracted with EtOAc, and the extract is washed with water and brine, dried over Na2SO4, and filtered . The residue is then purified by column chromatography to give the title compound .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a bromine atom, a trifluoroacetamido group, and a carboxylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 332.09 . Other specific properties such as melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación
Investigación antiviral
El 5-Bromo-3-(2,2,2-trifluoroacetamido)tiofeno-2-carboxilato de metilo se utiliza en la síntesis de derivados de pirazolo[3,4-d]pirimidina, que sirven como inhibidores para una variedad de virus, incluidos el enterovirus humano, el virus Coxsackie, el virus Echo, el virus de la influenza, el virus del herpes simple y el rinovirus . Estos inhibidores son cruciales en el desarrollo de fármacos antivirales.
Estudios neurológicos
El compuesto también se utiliza en la creación de agonistas orales del receptor nicotínico α7 . Estos agonistas son importantes para estudiar los trastornos neurológicos y desarrollar tratamientos para afecciones como la enfermedad de Alzheimer, la esquizofrenia y otros déficits cognitivos.
Tratamiento de la diabetes mellitus
Se ha utilizado en la preparación de agentes antidiabéticos como la canagliflozina , que es un inhibidor del cotransportador de glucosa dependiente de sodio 2 (SGLT2). Este medicamento se utiliza para controlar la diabetes mellitus tipo 2.
Síntesis química
En la síntesis química, este compuesto participa en reacciones que requieren un grupo éster metílico estable y reactivo . Se puede utilizar como intermedio en varios procesos de síntesis orgánica debido a su naturaleza reactiva.
Investigación y desarrollo
La ficha de datos de seguridad de este compuesto indica que se utiliza principalmente para fines de investigación y desarrollo . Esto sugiere su aplicación en varios procedimientos experimentales y analíticos en estudios científicos.
Fabricación farmacéutica
Según Sigma-Aldrich, un proveedor de compuestos químicos, esta sustancia está relacionada con artículos revisados por pares y documentos técnicos , lo que implica su uso en la fabricación farmacéutica y la investigación de formulaciones.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 5-bromo-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO3S/c1-16-6(14)5-3(2-4(9)17-5)13-7(15)8(10,11)12/h2H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIUYLZMPYTXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Br)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719262 | |
| Record name | Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852330-31-5 | |
| Record name | Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


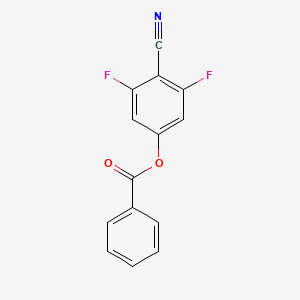
![2-{5-Methyl-2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2H-benzotriazole](/img/structure/B1506294.png)


![Naphtho[1,8-cd]-1,2-dithiole-3-carboxaldehyde](/img/structure/B1506303.png)
![Naphtho[1,8-cd]-1,2-dithiole-5-carboxaldehyde](/img/structure/B1506304.png)
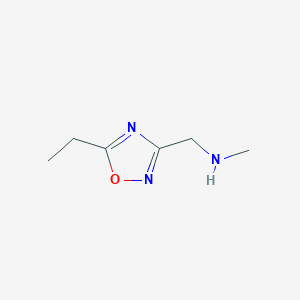

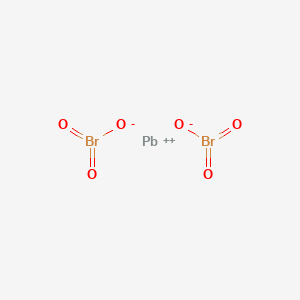
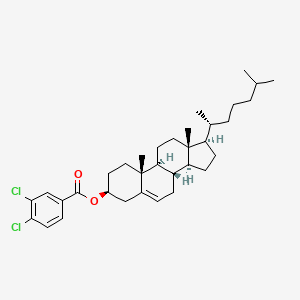

![2-Chloro-4-morpholinofuro[3,2-d]pyrimidine](/img/structure/B1506328.png)
